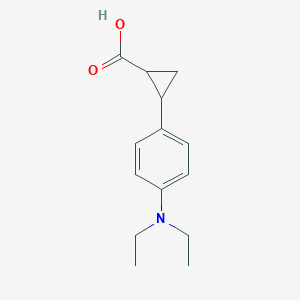
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H19NO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(Diethylamino)benzaldehyde with diazoacetate in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid for nitration, halogens for halogenation, typically in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid
- 2-(4-(Methoxy)phenyl)cyclopropane-1-carboxylic acid
- 2-(4-(Ethylamino)phenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. The cyclopropane ring also imparts rigidity to the molecule, which can influence its reactivity and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-3-15(4-2)11-7-5-10(6-8-11)12-9-13(12)14(16)17/h5-8,12-13H,3-4,9H2,1-2H3,(H,16,17) |
Clave InChI |
NJIHMBLXLQEENL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


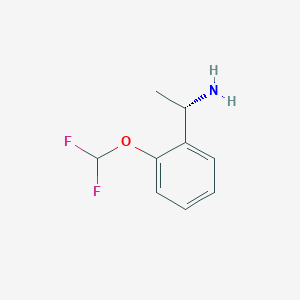
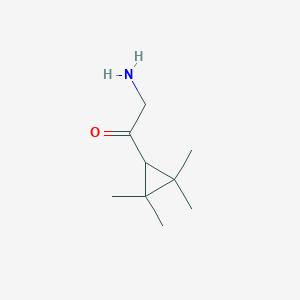

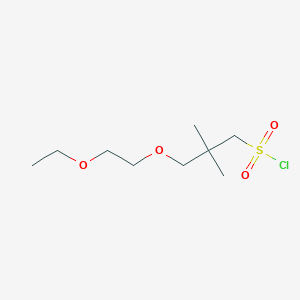

![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
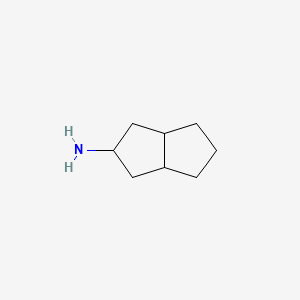

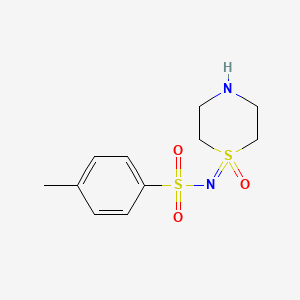



amine](/img/structure/B15309917.png)
